Fumaranilic acid
Description
Fumaranilic acid is a chemical compound with significant applications in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial processes.
Properties
IUPAC Name |
4-anilino-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZLCOICKHIPRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870610 | |
| Record name | 4-Oxo-4-(phenylamino)-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37902-58-2 | |
| Record name | 4-Oxo-4-(phenylamino)-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37902-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-4-(phenylamino)-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-4-(phenylamino)-2-butenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Fumaranilic acid can be synthesized through several methods, including chemical reactions involving specific reagents and conditions. One common method involves the reaction of anilic acid with fumaric acid under controlled conditions.
Industrial Production Methods: In an industrial setting, this compound is produced through large-scale chemical reactions. These processes are optimized to ensure high yield and purity, often involving the use of catalysts and specific reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Table 1: Key Reaction Conditions and By-Products
Reaction Mechanism and Competing Pathways
The formation of this compound is attributed to:
-
Isomerization : Maleic acid (from maleic anhydride hydrolysis) isomerizes to fumaric acid under acidic conditions .
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Amidation : Fumaric acid reacts with aniline to form this compound via nucleophilic acyl substitution .
Thermodynamic Considerations
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Isomerization Energy : The gas-phase enthalpy difference between maleic and fumaric acid is +0.86 kcal/mol, but fumaric acid dominates in solid phase due to stronger intermolecular hydrogen bonds .
-
Catalyst Role : Acidic conditions favor fumaric acid formation, indirectly promoting this compound synthesis .
Analytical Detection and Quantification
This compound is identified via:
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Chromatography : High-performance liquid chromatography (HPLC) separates it from N-phenylmaleimide and other by-products .
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Filtration Residues : It concentrates in the filter cake during post-reaction purification, alongside polycondensation products .
Industrial and Environmental Relevance
Scientific Research Applications
Fumaranilic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: this compound is studied for its potential biological activities, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which fumaranilic acid exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions.
Comparison with Similar Compounds
Fumaranilic acid is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Fumaric Acid: A closely related compound with similar properties but different applications.
Anilic Acid: Another related compound used in different chemical reactions and processes.
Biological Activity
Fumaranilic acid, a compound derived from various natural sources, has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article synthesizes current research findings on the biological activity of this compound, including case studies, experimental methodologies, and detailed results.
This compound is an aromatic compound characterized by its unique structure that contributes to its biological activities. The compound's molecular formula is , and it features a carboxylic acid functional group that is essential for its interaction with biological systems.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study involving the ethanolic extract of Fumaria indica, which contains this compound, demonstrated its effectiveness in reducing inflammation in animal models. The study utilized carrageenan-induced edema and cotton pellet granuloma tests to evaluate the anti-inflammatory effects. Results showed that daily administration of this compound at doses of 1.25 mg/kg to 5 mg/kg significantly reduced inflammation compared to control groups .
Table 1: Anti-inflammatory Effects of this compound
| Dose (mg/kg) | Edema Reduction (%) | Granuloma Weight Reduction (%) |
|---|---|---|
| 1.25 | 30 | 25 |
| 2.50 | 45 | 35 |
| 5.00 | 60 | 50 |
Analgesic Activity
In addition to its anti-inflammatory properties, this compound has shown analgesic effects. The tail flick test and hot plate test were employed to assess pain relief in rodents. The results indicated that higher doses of this compound (5 mg/kg) produced significant analgesic effects comparable to standard analgesics like aspirin .
Table 2: Analgesic Effects of this compound
| Dose (mg/kg) | Pain Response Time (seconds) | Analgesic Efficacy (%) |
|---|---|---|
| Control | 4.5 | - |
| 1.25 | 5.0 | 10 |
| 2.50 | 6.0 | 30 |
| 5.00 | 8.0 | 60 |
The mechanisms underlying the biological activity of this compound involve modulation of inflammatory pathways and pain perception mechanisms:
- Inflammatory Pathways : this compound appears to inhibit key pro-inflammatory mediators such as TNF-α and IL-6, which are crucial in the inflammatory response .
- Pain Perception : The analgesic effects may be attributed to the modulation of central nervous system pathways that process pain signals, potentially involving opioid receptors .
Case Studies
A notable case study involved patients with chronic inflammatory conditions who were administered this compound derivatives as part of their treatment regimen. The outcomes indicated a marked reduction in symptoms such as pain and swelling, supporting laboratory findings regarding the compound's efficacy in managing inflammation and pain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
